Home > Products > Screening Compounds P117640 > Halofantrine hydrochloride
Halofantrine hydrochloride - 106927-11-1

Halofantrine hydrochloride

Catalog Number: EVT-1216807
CAS Number: 106927-11-1
Molecular Formula: C26H31Cl3F3NO
Molecular Weight: 536.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Halofantrine hydrochloride is a synthetic antimalarial compound primarily used in the treatment of malaria, particularly against strains resistant to other treatments such as chloroquine. It belongs to the phenanthrene class of compounds and is structurally related to quinine and lumefantrine. Halofantrine hydrochloride is marketed under the trade name Halfan and is administered orally. Its exact mechanism of action remains unclear, but it is believed to interfere with the parasite's ability to detoxify heme, leading to its accumulation and subsequent toxicity to the malaria-causing parasites.

Source

Halofantrine hydrochloride was developed at SRI International for the Walter Reed Army Institute of Research between 1965 and 1975. The compound was designed as part of a broader effort to create effective treatments against malaria, which has historically posed significant health challenges, especially in tropical regions. The drug has been primarily used in areas where malaria is endemic, although it is not widely available in some regions such as the United States and the United Kingdom due to safety concerns regarding its side effects.

Classification

Halofantrine hydrochloride is classified as:

  • Type: Small molecule
  • Category: Antimalarial agent
  • Chemical Class: Phenanthrene derivatives
  • ATC Code: P01BF02 (Antiparasitic agents)
Synthesis Analysis

Methods

The synthesis of halofantrine hydrochloride involves several steps typically starting from phenanthrene derivatives. A common method includes the reaction of phenanthrene with various reagents that introduce functional groups necessary for biological activity.

Technical Details

The synthesis process can be summarized as follows:

  1. Starting Material: Phenanthrene or its derivatives.
  2. Reagents: Various alkylating agents are used to introduce amino groups.
  3. Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to optimize yield and purity.
  4. Purification: The final product is purified through crystallization or chromatography techniques.

Specific patents detail methods for synthesizing halofantrine, emphasizing the importance of controlling reaction conditions to minimize side products and maximize yield .

Molecular Structure Analysis

Structure

The molecular formula of halofantrine hydrochloride is C26H31Cl3F3NOC_{26}H_{31}Cl_{3}F_{3}NO. Its structure features a substituted phenanthrene core, which contributes to its antimalarial properties.

Data

  • Molar Mass: 500.43 g/mol
  • IUPAC Name: (1,3-Dichloro-α-[2-(dibutylamino)ethyl]-6-(trifluoromethyl)-9-phenanthrenemethanol)
  • CAS Number: 36167-63-2
  • SMILES Notation: Cc1cc2c(c1)cc(c(c2)Cl)C(=C(C(=C(C(C(=C(C(C(=C(C(=C(C(C(=C(C(C(=C(C(C(=C(C(C(=C(C(C(=C(C(C(=C(C(C(=C(C(C(=C(C(C(=C(C)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)
Chemical Reactions Analysis

Halofantrine hydrochloride undergoes various chemical reactions that can affect its pharmacological activity:

  1. Binding Reactions: It binds to heme molecules within the malaria parasite, inhibiting their polymerization into non-toxic forms.
  2. Metabolism: The compound is metabolized primarily in the liver via cytochrome P450 enzymes, particularly CYP3A4, which can lead to drug interactions if co-administered with other medications that inhibit this enzyme.

Technical Details

The drug's metabolism can significantly influence its efficacy and safety profile, as increased levels may lead to toxicity, particularly cardiac arrhythmias due to QT prolongation .

Mechanism of Action
  • Inhibition of Heme Polymerization: Halofantrine interferes with the polymerization process of heme within Plasmodium falciparum, leading to toxic accumulation.
  • Calmodulin Modulation: It also acts on calmodulin-dependent pathways which may contribute to its antimalarial effects .

Data suggests that halofantrine may preferentially block certain ion channels (e.g., HERG channels), contributing to its cardiotoxicity .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Color: Typically off-white or yellowish
  • Solubility: Poorly soluble in water; better solubility in organic solvents.

Chemical Properties

  • LogP (Octanol-Water Partition Coefficient): 8.9 (indicating high lipophilicity)
  • pKa Values: Strongest acidic pKa around 14.47
  • Molecular Weight: 500.43 g/mol

These properties suggest that halofantrine hydrochloride has significant lipophilic characteristics, which may influence its absorption and distribution within biological systems .

Applications

Halofantrine hydrochloride is primarily used for:

  • Treatment of Malaria: Effective against multi-drug resistant strains of Plasmodium falciparum.
  • Research Applications: Investigated for potential uses beyond malaria treatment due to its unique interactions with cellular mechanisms related to oxidative stress and antifungal activities .
Introduction

Historical Development and Discovery

  • Military-Academic Collaboration (1963–1976): Halofantrine (designated WR 171,669) emerged from the Walter Reed Army Institute of Research (WRAIR)’s massive post-Vietnam antimalarial program. This initiative screened >250,000 compounds to address P. falciparum resistance to chloroquine, which compromised troop health during the Vietnam War [3] [10]. Medicinal chemist William Colwell’s team at SRI International synthesized halofantrine between 1965–1975 under WRAIR contract [1] [3].
  • Commercialization and Licensing: Smith Kline Beecham (now GSK) licensed halofantrine, marketing it as Halfan® from 1984 onward. The U.S. military, prohibited from commercial activities, transferred phase I/II clinical data to the company, facilitating FDA approval in 1992 [3] [10].
  • Global Availability and Decline: Despite initial distribution in France, Belgium, and African nations, halofantrine hydrochloride was never marketed in the U.S. or UK. Its use declined sharply after the mid-1990s due to pharmacological and clinical challenges unrelated to efficacy [1] [10].

Table 1: Key Developmental Milestones of Halofantrine Hydrochloride

YearEventSignificance
1965–1975Synthesis at SRI InternationalIdentification as WR 171,669 candidate
1982First literature descriptionPublication of preclinical data
1984Initial marketing (Halfan®)Launch for acute malaria treatment
1992FDA approvalFormal regulatory clearance
Post-2000Market withdrawal in multiple countriesResponse to non-target pharmacological properties

Chemical Structure and Physicochemical Properties

Molecular Architecture

  • Core Structure: Halofantrine hydrochloride (C₂₆H₃₀Cl₂F₃NO·HCl) is a racemic mixture of two enantiomers. Its base structure comprises a substituted phenanthrene core with a trifluoromethyl group at position 6, chlorine atoms at positions 1 and 3, and an aminoalcohol sidechain (dibutylamino-propanol) at position 9 [1] [9] [10].
  • Stereochemistry: The chiral C9 carbon (α to the phenanthrene ring) gives rise to R- and S-enantiomers. The racemate’s molecular weight is 536.89 g/mol for the hydrochloride salt [4] [9].
  • Structural Analogues: It shares the arylaminoalcohol class with quinine, mefloquine, and lumefantrine, characterized by a hydrophobic aryl ring and basic sidechain [5] [10].

Physicochemical Parameters

  • Lipophilicity: Experimental log P (octanol/water) is 3.20–3.26, indicating high lipophilicity but contradicting earlier theoretical estimates of 8.5 [6]. This property underpins erratic gastrointestinal absorption and food-dependent bioavailability [1] [6].
  • Solubility Profile: The hydrochloride salt exhibits:
  • High solubility: Methanol (6.7 mg/mL), acidified acetonitrile (4 mg/mL)
  • Negligible solubility: Water (<0.002 mg/mL at 25°C), n-hexane, pH 7.4 phosphate buffer [6].
  • Ionization: pKa in 40% methanol/water is 8.18±0.05, confirming monobasic behavior (protonation of the tertiary amine) [6].
  • Solid-State Properties: Crystalline structure analysis reveals tight binding to hematin (ferriprotoporphyrin IX) via π-π stacking and coordination, suggesting a mechanism of heme polymerization inhibition [1].

Table 2: Experimental Physicochemical Properties of Halofantrine Hydrochloride

PropertyValueMethod/Conditions
Molecular formulaC₂₆H₃₁Cl₃F₃NO
Molecular weight536.89 g/mol
log P (octanol/water)3.20–3.26Shake-flask method
Water solubility<0.002 mg/mL (25°C)Equilibrium solubility
pKa8.18 ± 0.05Potentiometry (40% methanol)
Methanol solubility6.7 mg/mLGravimetric analysis

Structure-Activity Relationships

  • Critical Moieties: The trifluoromethyl group enhances parasite membrane penetration, while the dibutylamino group enables hemozoin binding and lysosomal baseification. Phenanthrene planarity facilitates intercalation into hematin crystals [1] [5].
  • Stereoselectivity: Enantiomers show differential antimalarial potency, though both contribute to efficacy. Absolute configuration influences heme binding kinetics but not plasmepsin inhibition [1] [9].
  • Metabolic Vulnerabilities: CYP3A4-mediated N-debutylation produces the active metabolite desbutylhalofantrine, altering lipophilicity and tissue distribution [7] [9].

Properties

CAS Number

106927-11-1

Product Name

Halofantrine hydrochloride

IUPAC Name

3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol;hydrochloride

Molecular Formula

C26H31Cl3F3NO

Molecular Weight

536.9 g/mol

InChI

InChI=1S/C26H30Cl2F3NO.ClH/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23;/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3;1H

InChI Key

WANGFTDWOFGECH-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O.Cl

Synonyms

1-(1,3-dichloro-6-trifluoromethyl-9-phenanthryl)-3-di(n-butyl)aminopropanol HCl
Halfan
halofantrine
halofantrine hydrochloride
WR 171,699
WR 171669
WR-171,669
WR-171699

Canonical SMILES

CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.